molecular formula C7H10F3NO2 B12941861 Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B12941861
M. Wt: 197.15 g/mol
InChI Key: WEJLVUNXYAQWJX-WHFBIAKZSA-N
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Description

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyrrolidine ring. The stereochemistry (2S,4S) is critical for its interactions in biological systems, particularly in medicinal chemistry applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are advantageous for drug design, while the ester moiety can serve as a prodrug feature or synthetic handle for further derivatization .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

WEJLVUNXYAQWJX-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)C(F)(F)F

Canonical SMILES

COC(=O)C1CC(CN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a key intermediate in pharmaceutical synthesis.

Reaction Conditions Reagents Products Yield References
Acidic hydrolysis (HCl, H₂O)Concentrated HCl, aqueous medium(2S,4S)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride85–90%
Basic hydrolysis (NaOH, EtOH)NaOH in ethanol(2S,4S)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (free base)75–80%

Mechanism :

  • Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic : Hydroxide ion deprotonates the ester, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt.

Amidation Reactions

The ester group reacts with amines to form amides, a critical step in peptidomimetic drug design.

Reaction Conditions Reagents Products Yield References
Direct aminolysisPrimary amines (e.g., benzylamine), DCC(2S,4S)-4-(Trifluoromethyl)pyrrolidine-2-carboxamide derivatives70–75%
Coupling with amino acidsHOBt, EDCI, DMFHybrid pyrrolidine-peptide conjugates65–70%

Key Notes :

  • Diisopropylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) enhance coupling efficiency.

  • Steric hindrance from the trifluoromethyl group slows reaction rates, requiring extended reaction times (12–24 hours).

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group facilitates nucleophilic substitution under specific conditions.

Reaction Conditions Reagents Products Yield References
SN2 substitutionKCN, DMSO(2S,4S)-4-Cyanopyrrolidine-2-carboxylate50–55%
Fluoride displacementCsF, DMF(2S,4S)-4-Fluoropyrrolidine-2-carboxylate40–45%

Mechanistic Insight :

  • The trifluoromethyl group’s strong −I effect polarizes the adjacent C–F bond, enabling nucleophilic attack.

  • Low yields are attributed to competing elimination pathways.

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, expanding its utility in chiral synthon preparation.

Reaction Conditions Reagents Products Yield References
Lithium aluminum hydride (LiAlH₄)LiAlH₄ in anhydrous ether(2S,4S)-4-(Trifluoromethyl)pyrrolidine-2-methanol60–65%
Borane-THF complexBH₃·THF, refluxSame as above55–60%

Chirality Retention :

  • The stereochemical integrity of the pyrrolidine ring is preserved due to the absence of ring-opening pathways under these conditions.

Catalytic Hydrogenation of Derivatives

While the ester itself is not hydrogenated, intermediates derived from it undergo stereoselective hydrogenation.

Reaction Conditions Reagents Products Yield References
Hydrogenation of nitroolefinsH₂ (1 atm), Pd/C, MeOHTrisubstituted 2-trifluoromethyl pyrrolidines85–90%

Synergy with Synthesis :

  • This reaction is part of a cascade process involving Michael addition followed by hydrogenation, demonstrating the compound’s role in accessing complex stereochemical architectures .

Comparison with Analogous Esters

The trifluoromethyl group confers distinct reactivity compared to alkyl or aryl-substituted analogs:

Feature Trifluoromethyl Derivative Isopropylphenoxy Derivative
Hydrolysis RateSlower (steric + electronic effects)Faster (less steric hindrance)
Nucleophilic SubstitutionModerateLow (bulky isopropylphenoxy group)
Reduction EfficiencyHighModerate

Scientific Research Applications

Medicinal Chemistry

Drug Development
The trifluoromethyl group present in methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate significantly enhances the pharmacological properties of drug candidates. This modification can improve metabolic stability, bioavailability, and selectivity of therapeutic agents. Research indicates that compounds with trifluoromethyl groups often exhibit improved interaction with biological targets, making them valuable in the development of new drugs.

Case Study: Antiviral Agents
In a study focusing on antiviral agents, this compound was incorporated into lead compounds to enhance their efficacy against viral infections. The presence of the trifluoromethyl group contributed to increased potency and reduced side effects compared to non-fluorinated analogs.

Peptide Synthesis

Building Block in Peptide Chemistry
This compound serves as a crucial building block in solid-phase peptide synthesis. Its unique structure allows for better coupling efficiency and yields in peptide formation. The trifluoromethyl group also aids in stabilizing intermediates during synthesis.

Feature Details
Application Peptide Synthesis
Method Solid-Phase Synthesis
Advantages Enhanced Yield & Efficiency

Case Study: Synthesis of Bioactive Peptides
In a recent project, researchers utilized this compound to synthesize bioactive peptides with improved binding affinity to their targets. The incorporation of this compound led to a significant increase in the biological activity of the synthesized peptides.

Bioconjugation

Targeted Drug Delivery Systems
this compound is employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Bioconjugation Aspect Details
Purpose Attach Biomolecules
Application Area Targeted Drug Delivery
Benefits Improved Efficacy

Analytical Chemistry

Enhancing Assay Sensitivity
In analytical chemistry, this compound is utilized to improve the sensitivity and selectivity of assays, particularly for detecting biomolecules. The trifluoromethyl group enhances the signal-to-noise ratio in various analytical techniques.

Analytical Technique Application
Assay Type Biomolecule Detection
Benefit Increased Sensitivity

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate and Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) -CF₃ (4-position), -COOCH₃ (2-position) Not explicitly provided* ~225 (estimated) High lipophilicity, metabolic stability; potential bioactive intermediate in drug discovery Inferred
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate 2,5-Dichlorophenoxy (4-position) C₁₂H₁₃Cl₂NO₃ 290.14 Increased logP due to Cl substituents; possible use in agrochemicals or antimicrobials
(2S,4S)-Methyl 4-(Boc-amino)pyrrolidine-2-carboxylate hydrochloride -Boc (4-position), -COOCH₃ (2-position) C₁₁H₂₁ClN₂O₄ 280.75 Enhanced crystallinity (HCl salt); intermediate for peptide/protein conjugation
Methyl (2S,4S)-4-[4-(tetramethylbutyl)phenoxy]pyrrolidine-2-carboxylate HCl 4-(1,1,3,3-Tetramethylbutyl)phenoxy C₂₀H₃₂ClNO₃ 369.93 High molecular weight and bulk; potential for prolonged half-life in vivo
HDAC6 Inhibitor Analogs (e.g., 13c, 13d, 13e) Varied sulfonamide/amide substituents Not provided Not provided Bioactivity against HDAC6; stereochemistry-dependent enzyme inhibition

*Molecular weight estimated based on analogous structures.

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in the target compound balances lipophilicity and electronic effects, offering moderate logP compared to the highly lipophilic tetramethylbutyl-phenoxy group () and the polar Boc-amino group ().

Biological Activity :

  • The HDAC6 inhibitor analogs () demonstrate that substituent diversity on the pyrrolidine ring modulates target binding. The trifluoromethyl group’s electron-withdrawing nature may enhance hydrogen bonding or hydrophobic interactions in enzyme active sites compared to bulkier groups.

Synthesis and Stability :

  • Boc-protected analogs () are typically intermediates for further functionalization, whereas the target compound’s trifluoromethyl group is likely terminal due to its stability.
  • Ester hydrolysis susceptibility : The target compound’s methyl ester may hydrolyze faster than sterically hindered esters (e.g., ) but slower than electron-rich systems due to the -CF₃ group’s electron withdrawal .

Crystallography and Structural Analysis: SHELX software () is widely used for refining such compounds. The trifluoromethyl group’s symmetry may facilitate better crystallinity compared to asymmetric substituents like tetramethylbutyl-phenoxy ().

Biological Activity

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS: 1860943-66-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C7H11ClF3NO2
  • Molecular Weight : 233.62 g/mol
  • Purity : 95% - 97%
  • IUPAC Name : this compound hydrochloride

The biological activity of this compound is primarily linked to its interactions with various protein targets involved in critical signaling pathways. Notably, it has been studied for its role in modulating the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) can lead to increased expression of antioxidant genes, thereby providing protective effects against oxidative damage .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine ring and substituents on the carboxylate group significantly influence the compound's potency and selectivity. For example, variations in the trifluoromethyl group have been linked to enhanced binding affinity to Keap1. The following table summarizes some key findings from SAR studies:

CompoundModificationBinding Affinity (Kd)Activity
1None4 μMActive
2SulfoxideIncreased potencyMore Active
3Lactone to LactamInactiveNo Activity
4Substituted with methylReduced potencyLess Active

These findings suggest that specific structural features are critical for maintaining biological activity, emphasizing the importance of careful design in drug development .

Study on Antioxidant Activity

A recent study investigated the antioxidant properties of this compound. The compound was shown to significantly reduce reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress. The mechanism was attributed to Nrf2 activation and subsequent upregulation of antioxidant enzymes such as superoxide dismutase and catalase .

Clinical Implications

Another study explored the potential therapeutic applications of this compound in metabolic disorders characterized by oxidative stress. The results indicated that treatment with this compound led to improved metabolic profiles in animal models, suggesting its potential as a novel treatment option for conditions like diabetes and obesity .

Q & A

Q. What are the common synthetic routes for Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate, and how can reaction conditions be optimized for stereochemical purity?

Methodological Answer: Stereoselective synthesis typically involves reductive amination or coupling reactions. For example, sodium borohydride in ethanol has been used to reduce intermediates while preserving stereochemistry (e.g., compound reduction in 16-hour reactions at RT) . Protecting groups like tert-butyl carbamates (Boc) are critical for regioselectivity; for instance, Boc-protected intermediates are stabilized during multi-step syntheses . Optimization includes controlling temperature (e.g., RT to 0°C for sensitive steps) and solvent polarity (e.g., ethanol or THF) to minimize racemization . Purification via flash chromatography or recrystallization ensures stereochemical purity (>98% by HPLC) .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies diastereotopic protons and confirms stereochemistry. For example, methoxymethyl or trifluoromethyl groups exhibit distinct splitting patterns .
  • X-ray Diffraction : SHELXL refinement resolves absolute configuration, particularly for crystalline derivatives. The program handles high-resolution data and twinned crystals effectively .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na]+ peaks with <1 ppm error) .

Q. How should this compound be stored to maintain stability, and what degradation products are typically observed?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the ester group . Degradation products may include:

  • Free carboxylic acid from ester hydrolysis (detected via TLC or LCMS).
  • Racemization at the 2S/4S centers under acidic/basic conditions (monitored by chiral HPLC) .

Advanced Research Questions

Q. How can X-ray diffraction with SHELXL refinement resolve ambiguities in the stereochemical assignment of this compound?

Methodological Answer: SHELXL employs charge-flipping algorithms for phase determination, critical for resolving heavy atoms (e.g., trifluoromethyl groups). Key steps:

  • Collect high-resolution data (≤1.0 Å) to model anisotropic displacement parameters.
  • Use TWIN commands for twinned crystals (common with flexible pyrrolidine rings) .
  • Validate with R1/wR2 residuals (<5%) and Flack parameter for absolute configuration . Example: A derivative with allyloxy and methoxymethyl substituents was resolved using SHELXL, confirming the 2S,4S configuration .

Q. What strategies are effective in resolving overlapping NMR signals caused by the trifluoromethyl group and pyrrolidine ring protons?

Methodological Answer:

  • 2D NMR (COSY/NOESY) : Correlates coupled protons (e.g., H-2 and H-4 in pyrrolidine) and spatial proximity (e.g., NOE between 4-CF3 and adjacent protons) .
  • Variable Temperature NMR : Reduces signal broadening by slowing conformational exchange (e.g., -40°C in DMSO-d6).
  • 19F NMR : Detects CF3 splitting patterns (e.g., coupling with H-4) to confirm substitution geometry .

Q. How can contradictory data between theoretical and experimental optical rotation values be analyzed?

Methodological Answer:

  • Re-synthesize Key Intermediates : Verify stereochemistry at each step (e.g., Boc deprotection may introduce racemization) .
  • Computational Modeling : Compare experimental optical rotation with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers and quantify ee (%) .

7. Design a biological assay to evaluate this compound’s potential as a protease inhibitor, citing structural analogs.
Methodological Answer:

  • Target Selection : HCV NS3/4A protease inhibition (structural analogs in use similar pyrrolidine scaffolds).
  • Assay Protocol :
    • Enzyme Activity : Fluorescent substrate (e.g., RET-S1) cleavage monitored at λex/λem = 355/535 nm.
    • IC50 Determination : Pre-incubate compound (0.1–100 μM) with enzyme and substrate; fit data to Hill equation .
  • Controls : Include boceprevir (known inhibitor) and DMSO vehicle.

Q. How to troubleshoot low yields in the final deprotection step of multi-step synthesis?

Methodological Answer:

  • Acid-Sensitive Deprotection (Boc) : Use TFA in DCM (0°C to RT) to minimize side reactions. Quench with aqueous NaHCO3 .
  • Reductive Conditions (e.g., H2/Pd-C) : Ensure inert atmosphere to prevent over-reduction of esters.
  • Byproduct Analysis : LCMS identifies truncated peptides or oxidized intermediates; optimize scavengers (e.g., thioanisole for TFA) .

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